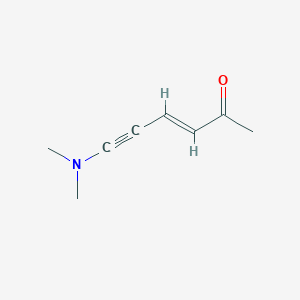![molecular formula C10H13N3O2 B063868 (5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-40-7](/img/structure/B63868.png)
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Vue d'ensemble
Description
“(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are heterocyclic compounds that have been known to exhibit a broad range of chemical and biological properties . They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridine derivatives often involves the reaction of diamine with a carboxylic acid . For example, pyridine-2,3-diamine can be reacted with lactic acid to prepare 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol . This compound can then be further reacted with propargyl bromide to form 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is characterized by an imidazole ring fused with a pyridine ring . This forms a bicyclic heteroring structure .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of various cells . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Applications De Recherche Scientifique
Synthesis Methods :
- Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to the one . This method is more efficient compared to previous multistage processes, indicating advancements in synthetic techniques for related compounds (Lifshits, Ostapchuk, & Brel, 2015).
Preparative Importance :
- Krasavin et al. (2005) discovered that reactions involving 2-methoxyethylamino-3-aminopyridine with various aromatic aldehydes led to the formation of 1-methoxyethyl-2-aryl-1H-imidazo[4,5-b]pyridines. This finding has immediate preparative importance, indicating potential for the creation of new compounds (Krasavin, Kobak, Bondarenko, & Kravchenko, 2005).
Optical Properties and Material Synthesis :
- Volpi et al. (2017) synthesized derivatives of imidazo[1,5-a]pyridine with significant Stokes' shift ranges and tunable quantum yields, indicating their potential use in low-cost luminescent materials (Volpi et al., 2017).
Medical Imaging and Radioligands :
- Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists using imidazo[4,5-b]pyridine derivatives for angiotensin II, AT1 receptor imaging, suggesting potential applications in medical diagnostics (Hamill et al., 1996).
Anti-Tubercular Agents :
- Harer and Bhatia (2015) synthesized imidazo(4,5-b)pyridines as inhibitors of Lumazine synthase in M. tuberculosis, showing promise as anti-tubercular agents (Harer & Bhatia, 2015).
Chemical Structure Analysis :
- Elaatiaoui et al. (2014) analyzed the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing insights into the molecular configuration and interactions (Elaatiaoui et al., 2014).
Orientations Futures
The future directions for research on “(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazopyridines, this compound could be a promising candidate for drug development .
Propriétés
IUPAC Name |
(5-ethoxy-3-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-3-15-9-5-4-7-10(12-9)13(2)8(6-14)11-7/h4-5,14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBJSCQSOFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)N=C(N2C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)











![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)